
3-Aminodibenzofuran
Overview
Description
3-Aminodibenzofuran (3-ADBF; CAS: 4106-66-5) is a polycyclic aromatic amine with the molecular formula C₁₂H₉NO and a molecular weight of 183.2060 g/mol . Structurally, it consists of a dibenzofuran backbone (two benzene rings fused to a central furan ring) substituted with an amino group (-NH₂) at the 3-position (Figure 1). This functionalization confers unique chemical reactivity, enabling its use in synthesizing metal complexes and bioactive derivatives .
3-ADBF is classified as a C3 carcinogen in rodents, with pronounced carcinogenicity in the urinary bladder and male liver . Its metabolic activation involves cytochrome P450 enzymes and sulfotransferases, generating reactive intermediates that contribute to DNA adduct formation and carcinogenesis . Notably, 3-ADBF exhibits gender-specific toxicity, showing higher potency in male rodents due to hormonal and metabolic differences .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminodibenzofuran can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with an appropriate amine under specific conditions. For instance, the synthesis of Schiff base derivatives can be achieved by refluxing ethanolic solutions of this compound and 2-furan carboxaldehyde in a 1:1 molar ratio over a water bath for three hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as free radical cyclization and proton quantum tunneling to construct the benzofuran ring system efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are significant for modifying the amino group in 3-aminodibenzofuran. The amino group can act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Imine Formation
The amino group can react with carbonyl compounds (aldehydes or ketones) to form imines through a condensation reaction. This process typically involves:
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Protonation of the carbonyl oxygen.
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Nucleophilic attack by the amine on the carbonyl carbon.
Hydrolysis of Imines
The hydrolysis of imines formed from this compound can regenerate the original carbonyl compound and amine:
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The imine undergoes protonation.
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Water adds to form a tetrahedral intermediate.
Electrophilic Aromatic Substitution
The aromatic nature of dibenzofuran allows for electrophilic aromatic substitution reactions. The amino group is a strong activating group, enhancing the reactivity of adjacent aromatic rings towards electrophiles.
Reduction Reactions
Reduction reactions can convert nitro groups (if present) or other reducible functionalities into amines or alcohols, often using reagents such as lithium aluminum hydride or catalytic hydrogenation methods.
Mechanism of Imine Formation
The mechanism for imine formation from this compound involves several key steps:
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Protonation : The carbonyl compound is protonated to enhance electrophilicity.
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Nucleophilic Attack : The amino group attacks the carbonyl carbon.
Mechanism of Hydrolysis
The hydrolysis mechanism involves:
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Protonation of the imine nitrogen.
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Nucleophilic attack by water.
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Formation of a tetrahedral intermediate followed by elimination steps leading back to the original amine and carbonyl compound .
Comparison of Reactivity Patterns
Reactivity Type | Description |
---|---|
Nucleophilic Substitution | Reacts with alkyl halides |
Imine Formation | Forms imines with carbonyls |
Electrophilic Aromatic Substitution | High reactivity due to amino group |
Scientific Research Applications
Medicinal Chemistry Applications
3-Aminodibenzofuran derivatives have been synthesized and evaluated for their potential as multifunctional agents in treating neurodegenerative diseases, particularly Alzheimer’s disease. A notable study synthesized a series of 3-aminobenzofuran derivatives, which were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Inhibitory Activity Against Cholinesterases
The synthesized compounds demonstrated significant AChE and BuChE inhibitory activity, with certain derivatives exhibiting IC50 values ranging from 0.64 to 81.06 μM. For instance, compound 5f , which contains a 2-fluorobenzyl moiety, showed the highest inhibitory activity, indicating its potential as a lead compound for further development against Alzheimer’s disease .
Anti-Amyloid Aggregation
In addition to cholinesterase inhibition, these compounds were evaluated for their ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer’s disease pathology. The results indicated that several derivatives significantly inhibited self-induced and AChE-induced Aβ aggregation. For example, compound 5f exhibited a 29.8% inhibition rate at a concentration of 10 μM, outperforming donepezil, a standard treatment .
Compound | Inhibition of Aβ Aggregation (%) |
---|---|
5a | 17.6 |
5f | 29.8 |
5h | 38.8 |
Donepezil | 14.9 |
Enzymatic Interactions
Research has also focused on the metabolic activation of this compound mediated by cytochrome P450 enzymes and sulfotransferases. This metabolic pathway is crucial for understanding how the compound interacts with biological systems and its potential toxicity profiles . The enzymatic interactions suggest that derivatives of this compound could be explored for their roles in drug metabolism and pharmacokinetics.
Antiviral Properties
Emerging studies have indicated that certain derivatives of this compound may possess antiviral properties. For instance, some compounds have shown efficacy in inhibiting HIV replication in vitro when combined with other therapeutic agents. The proposed mechanism involves interference with viral entry or replication processes, although further research is needed to elucidate the exact pathways involved .
Case Study: Alzheimer’s Disease Research
A comprehensive study was conducted where various derivatives of 3-aminobenzofuran were synthesized and tested for their neuroprotective effects. The findings revealed that these compounds not only inhibited cholinesterases but also reduced amyloid plaque formation in cellular models, highlighting their dual action against Alzheimer's pathology .
Case Study: Antiviral Activity
Another research effort focused on the antiviral potential of this compound derivatives against HIV. In vitro studies demonstrated that specific modifications to the dibenzofuran structure enhanced antiviral activity, suggesting a promising avenue for developing new antiviral therapeutics .
Mechanism of Action
The mechanism of action of 3-Aminodibenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it has been studied as an inhibitor of endothelin converting enzyme, which plays a role in regulating blood pressure . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Dibenzofuran and Hydroxylated Derivatives
- It is primarily studied in environmental contexts, such as microbial degradation pathways .
- 3-Hydroxydibenzofuran: Synthesized from 3-ADBF via hydroxylation.
Aromatic Amines
- 2-Acetylaminofluorene (2-AAF): A potent carcinogen affecting both liver and bladder in rodents. Unlike 3-ADBF, 2-AAF stimulates DNA synthesis broadly across tissues, including female liver .
- Rhein (C₁₅H₈O₆): A natural anthraquinone with quorum-sensing inhibition activity comparable to 3-ADBF but lacking carcinogenic properties .
Carcinogenicity and Toxicity Profiles
Key Findings :
- 3-ADBF’s bladder specificity distinguishes it from 2-AAF, which targets multiple organs.
- Gender-specific toxicity in 3-ADBF correlates with hormonal regulation of metabolic enzymes in male rodents .
Enzyme Inhibition
- Quorum-Sensing Inhibition: 3-ADBF binds to P. aeruginosa LasI and LasR proteins via hydrophobic interactions (e.g., with Phe105, Val148) and hydrogen bonding (Ile107), showing affinity comparable to rhein but superior to myricetin derivatives .
Physicochemical Properties and Reactivity
Insight: The amino group in 3-ADBF enables diverse chemical modifications (e.g., Schiff bases), unlike unsubstituted dibenzofuran.
Biological Activity
3-Aminodibenzofuran (3-ADBF) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, focusing on its potential as an anti-Alzheimer's agent, antibacterial activity, and its metabolic activation related to carcinogenicity.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 201.21 g/mol. Its structure consists of a dibenzofuran core with an amino group at the 3-position, which is crucial for its biological activity.
Anti-Alzheimer's Activity
Recent studies have highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents against Alzheimer's disease. A series of derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are key enzymes involved in the pathophysiology of Alzheimer's.
Key Findings:
- Inhibition Potency: Compounds derived from 3-ADBF exhibited IC50 values ranging from 0.64 to 81.06 µM against AChE, with the most potent derivative demonstrating significantly higher efficacy than Donepezil, a standard treatment for Alzheimer's .
- Aβ Aggregation Inhibition: The derivatives also showed promising results in inhibiting self-induced and AChE-induced aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. For instance, certain compounds achieved up to 38.8% inhibition of Aβ aggregation at a concentration of 10 µM .
Compound | AChE IC50 (µM) | Aβ Aggregation Inhibition (%) |
---|---|---|
5f | 0.64 | 29.8 |
5h | 81.06 | 38.8 |
Donepezil | - | 14.9 |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties, particularly in the form of metal complexes. Studies have shown that these complexes exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Research Insights:
- Methodology: The antibacterial activity was assessed using the diffusion method on Mueller-Hinton agar plates, measuring the diameter of inhibition zones .
- Results: Transition metal complexes with 3-ADBF ligands demonstrated substantial inhibition zones, indicating effective antibacterial properties.
Metabolic Activation and Carcinogenicity
Another critical aspect of 3-ADBF is its metabolic activation leading to potential carcinogenic effects. Research has identified that metabolic pathways involving cytochrome P450 enzymes can convert 3-ADBF into reactive metabolites that may contribute to bladder cancer development.
Study Overview:
- Metabolic Pathways: The study outlined specific pathways through which P450 enzymes and sulfotransferases activate 3-ADBF, leading to the formation of reactive intermediates .
- Implications: Understanding these pathways is crucial for assessing the safety and potential risks associated with exposure to this compound.
Q & A
Basic Research Questions
Q. How is 3-Aminodibenzofuran structurally characterized using spectroscopic methods?
- Methodological Answer : this compound (C₁₂H₉NO, MW 183.21) is characterized via mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and amine group signals, while infrared (IR) spectroscopy identifies N-H stretching (~3400 cm⁻¹) and aromatic C=C/C-N bonds. X-ray crystallography may validate the planar dibenzofuran scaffold and amine positioning .
Q. What synthetic routes are employed to prepare this compound?
- Methodological Answer : Common methods include:
- Reductive Amination : Reduction of 3-nitro-dibenzofuran using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .
- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of dibenzofuran halides with ammonia equivalents .
- Substitution Reactions : Nucleophilic aromatic substitution (e.g., amination of halogenated dibenzofurans under basic conditions) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers away from oxidizers. Spills require neutralization with absorbent materials (e.g., vermiculite) and disposal as hazardous waste. Acute aquatic toxicity necessitates containment to prevent environmental release .
Advanced Research Questions
Q. How does this compound act as a carcinogen, and what are its metabolic activation pathways?
- Methodological Answer : this compound undergoes metabolic activation via cytochrome P450 enzymes (e.g., CYP1A2) to form N-hydroxy intermediates. Subsequent sulfotransferase (SULT)-mediated sulfonation generates electrophilic nitrenium ions that bind DNA, causing mutations in bladder and liver tissues. Rodent models show sex-dependent carcinogenicity (higher potency in males) due to hormonal modulation of metabolic enzymes . In vitro assays (Ames test, Comet assay) and in vivo carcinogenicity studies (OECD TG 451) are used to assess genotoxicity .
Q. What methodological biases should be mitigated when designing studies on this compound’s toxicological effects?
- Methodological Answer :
- Allocation Concealment : Randomize treatment groups to avoid selection bias; use blinded syringes or coded samples .
- Blinding : Double-blind protocols prevent observer bias in subjective endpoints (e.g., histopathology scoring) .
- Exclusion Criteria : Predefine exclusion rules to minimize post-randomization bias. Report all exclusions transparently .
- Statistical Power : Use power analysis to ensure sample sizes detect meaningful effect sizes (e.g., ≥80% power with α=0.05) .
Q. How does this compound inhibit bacterial quorum sensing, and what computational tools validate these interactions?
- Methodological Answer : Molecular docking (AutoDock4/Vina) predicts binding to LasI (autoinducer synthase) and LasR (transcription regulator) in Pseudomonas aeruginosa. Hydrophobic pockets (e.g., Phe105, Val148) and hydrogen bonds (Ile107) stabilize ligand-receptor complexes . In vitro validation uses reporter strains (e.g., lasB-gfp) to quantify inhibition of virulence factor production (e.g., pyocyanin) .
Q. What strategies resolve contradictory data in this compound’s dose-response relationships?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity (I² statistic) .
- Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those with inadequate blinding) .
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile in vitro/in vivo disparities .
Properties
IUPAC Name |
dibenzofuran-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQCIALFYKYZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020411 | |
Record name | 3-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4106-66-5 | |
Record name | 3-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4106-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004106665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminodibenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89128 | |
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Record name | 3-Dibenzofuranamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QMB22RU9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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